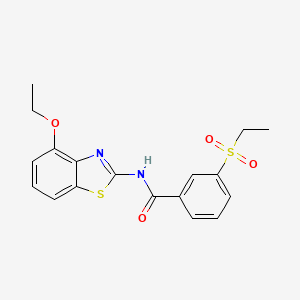

3-(ethanesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Descripción

3-(Ethanesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a heterocyclic benzamide derivative featuring a benzothiazole core substituted with an ethoxy group at the 4-position and a 3-ethanesulfonyl benzamide moiety at the 2-position. Its synthesis typically involves benzoylation of 2-aminobenzothiazole derivatives using substituted benzoyl chlorides under controlled conditions .

Key structural features include:

- Ethanesulfonyl group: Enhances polarity and influences electronic properties.

Characterization techniques such as single-crystal X-ray diffraction (XRD), FT-IR, and NMR have been employed to confirm its molecular arrangement and functional groups .

Propiedades

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-3-24-14-9-6-10-15-16(14)19-18(25-15)20-17(21)12-7-5-8-13(11-12)26(22,23)4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWZGDZMASJDHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethanesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Benzothiazole Core: Starting with a substituted aniline and reacting it with carbon disulfide and an oxidizing agent to form the benzothiazole core.

Ethoxy Substitution: Introducing the ethoxy group at the 4-position of the benzothiazole ring through nucleophilic substitution.

Sulfonylation: Adding the ethanesulfonyl group to the benzene ring via sulfonylation reaction.

Amidation: Finally, coupling the benzothiazole derivative with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring or the benzamide moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, thiols.

Substitution Products: Various substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: Benzothiazole derivatives are often used as ligands in catalytic reactions.

Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology

Antimicrobial Agents: Many benzothiazole derivatives exhibit antimicrobial properties.

Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them potential drug candidates.

Medicine

Anticancer Agents: Some derivatives have shown promise as anticancer agents.

Anti-inflammatory Agents: They can also exhibit anti-inflammatory properties.

Industry

Dyes and Pigments: Used in the production of dyes and pigments due to their stable chromophore structure.

Agriculture: Potential use as pesticides or herbicides.

Mecanismo De Acción

The mechanism of action of 3-(ethanesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide would depend on its specific application. Generally, benzothiazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The ethanesulfonyl group can enhance the compound’s ability to penetrate cell membranes, while the benzamide moiety can interact with protein targets through hydrogen bonding and hydrophobic interactions.

Comparación Con Compuestos Similares

Substituent Impact Analysis :

- Ethoxy vs. Alkylsulfamoyl : Ethoxy groups (electron-donating) enhance π-π stacking in crystal structures, while alkylsulfamoyl groups (electron-withdrawing) increase polarity and solubility .

- Positional Isomerism : The 3-ethanesulfonyl group (as in the target compound) vs. 4-sulfamoyl substituents (e.g., in –12) alters molecular symmetry, affecting NLO properties .

Crystallographic and Spectroscopic Comparisons

Actividad Biológica

3-(ethanesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of benzothiazole, a class of compounds known for their diverse pharmacological properties, including anti-tumor, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(ethanesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 3-(ethanesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |

| Molecular Formula | C17H20N2O4S2 |

| Molecular Weight | 392.48 g/mol |

| Solubility | Soluble in organic solvents like DMSO |

The biological activity of 3-(ethanesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s disease. By inhibiting AChE, the compound may enhance cholinergic neurotransmission and reduce amyloid-beta aggregation.

- Anti-inflammatory Activity : Research indicates that benzothiazole derivatives can exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. These effects may contribute to the compound's therapeutic potential in inflammatory diseases .

- Antitumor Activity : Similar benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess antitumor properties through mechanisms such as apoptosis induction and cell cycle arrest .

In Vitro Studies

In vitro studies have highlighted the biological efficacy of related benzothiazole compounds. For instance:

- A study synthesized twenty-five novel benzothiazole derivatives and evaluated their cytotoxicity against A431, A549, and H1299 cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation and promoted apoptosis at micromolar concentrations .

- Another study focused on benzothiazole derivatives bearing oxadiazole moieties showed promising antioxidant and anti-inflammatory activities, with some compounds achieving high radical scavenging efficacies in bioassays .

Case Studies

Several case studies have been conducted to assess the biological activity of benzothiazole derivatives:

- Neuroprotective Effects : In a model of neurodegeneration, a related compound demonstrated protective effects against oxidative stress-induced neuronal damage, suggesting potential applications in treating neurodegenerative disorders .

- Anticancer Activity : Compounds similar to 3-(ethanesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide were evaluated for their ability to inhibit tumor growth in xenograft models. These studies reported significant reductions in tumor size compared to control groups .

Comparative Analysis

To contextualize the biological activity of 3-(ethanesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide within its class, a comparison with other benzothiazole derivatives is presented below:

| Compound | Activity | Mechanism |

|---|---|---|

| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Antitumor | Induces apoptosis |

| N-(6-methylsulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides | Cholinesterase inhibition | Enhances cholinergic signaling |

| 3-[6-(ethoxy)-1,3-benzothiazol-2-thio]-N-(4-methoxyphenyl)propanamide | Anti-inflammatory | COX inhibition |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.